![molecular formula C9H12ClNS B12097783 N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine](/img/structure/B12097783.png)

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

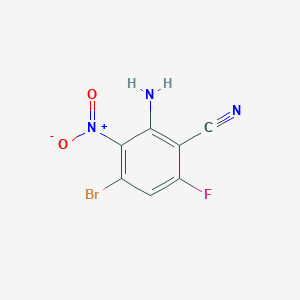

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine is an organic compound with the molecular formula C₉H₁₂ClNS It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further substituted with a 5-chlorothiophen-2-yl ethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine typically involves the following steps:

Preparation of 1-(5-chlorothiophen-2-yl)ethan-1-ol: This intermediate can be synthesized by the reaction of 5-chlorothiophene-2-carbaldehyde with a suitable reducing agent such as sodium borohydride in an alcohol solvent.

Formation of 1-(5-chlorothiophen-2-yl)ethylamine: The intermediate 1-(5-chlorothiophen-2-yl)ethan-1-ol is then converted to the corresponding amine using reagents like ammonium chloride and sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Ammonia, thiols, dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thiophenes.

Aplicaciones Científicas De Investigación

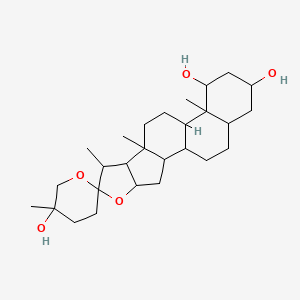

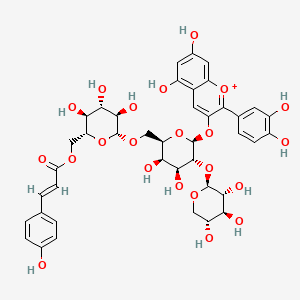

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

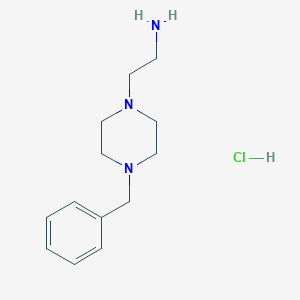

- N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine

- N-[1-(5-fluorothiophen-2-yl)ethyl]cyclopropanamine

- N-[1-(5-methylthiophen-2-yl)ethyl]cyclopropanamine

Uniqueness

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the thiophene ring.

Propiedades

Fórmula molecular |

C9H12ClNS |

|---|---|

Peso molecular |

201.72 g/mol |

Nombre IUPAC |

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine |

InChI |

InChI=1S/C9H12ClNS/c1-6(11-7-2-3-7)8-4-5-9(10)12-8/h4-7,11H,2-3H2,1H3 |

Clave InChI |

XJFCMPQVEAEAMY-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=C(S1)Cl)NC2CC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate](/img/structure/B12097709.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12097749.png)

![tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B12097768.png)

![thieno[3,2-g][1]benzothiole-4,5-diamine](/img/structure/B12097777.png)

![trisodium;4-(10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12097788.png)